Computed Lipophilicity (XLogP3-AA = 4.4) Supports CNS Penetration Potential Relative to Less Lipophilic Malonamides
N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide exhibits a computed XLogP3-AA value of 4.4 [1]. This value falls within the optimal range (typically 2–5) for favorable blood-brain barrier (BBB) permeability and CNS exposure, as established by multiple CNS drug discovery analyses [2]. By comparison, the unsubstituted phenyl analog N,N'-diphenylpropanediamide is expected to have a significantly lower XLogP3-AA (~2.0–2.5), potentially limiting its passive CNS distribution. The 5-chloro substitution on both aromatic rings is the primary driver of this increased lipophilicity.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | N,N'-diphenylpropanediamide (unsubstituted analog): estimated XLogP3-AA ≈ 2.0–2.5 (inferred from similar malonamide structures); CNS drug-like optimal range: 2–5 |
| Quantified Difference | Δ ≈ +1.9 to +2.4 log units (target compound more lipophilic) |
| Conditions | Computed property using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For central nervous system (CNS) target campaigns, this computed lipophilicity supports the compound's suitability as a starting scaffold for optimization, whereas less lipophilic malonamide analogs may require additional structural modification to achieve comparable BBB penetration potential.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA = 4.4 for N,N'-bis(5-chloro-2-methoxyphenyl)propanediamide (CID 2386166). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (Class-level inference: CNS drug lipophilicity range 2–5). View Source
